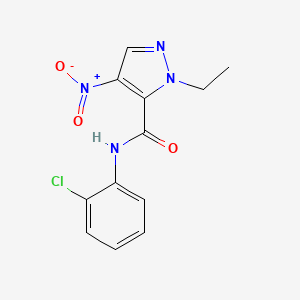![molecular formula C22H23F2N5O2 B14929249 [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B14929249.png)
[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-A]pyrimidine core, which is known for its biological activity, and a hexahydropyrrolo[1,2-A]pyrazine moiety, which contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-A]pyrimidine core through cyclization reactions involving appropriate precursors. The hexahydropyrrolo[1,2-A]pyrazine moiety is then introduced via nucleophilic substitution or addition reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its efficacy and safety as a potential treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and technologies. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
作用機序
The mechanism of action of [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- [7-(Trifluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- [7-(Difluoromethyl)-5-(2-chlorophenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
Uniqueness
The uniqueness of [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its difluoromethyl group, for example, enhances its stability and reactivity compared to similar compounds with different substituents.
特性
分子式 |
C22H23F2N5O2 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C22H23F2N5O2/c1-31-19-7-3-2-6-15(19)17-11-18(20(23)24)29-21(26-17)16(12-25-29)22(30)28-10-9-27-8-4-5-14(27)13-28/h2-3,6-7,11-12,14,20H,4-5,8-10,13H2,1H3 |
InChIキー |
SITOLYYNTFRUSS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN5CCCC5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929167.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929181.png)

![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929189.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B14929215.png)
![(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide](/img/structure/B14929218.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14929225.png)
![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929229.png)

![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B14929244.png)
![N-(4-methoxy-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14929261.png)
